molecular formula C15H18O6 B12832499 Benzoyl 2,3-O-isopropylidene-L-ribofuranoside

Benzoyl 2,3-O-isopropylidene-L-ribofuranoside

Cat. No.: B12832499
M. Wt: 294.30 g/mol
InChI Key: ZQRVXCGCJZAEED-RRLUTRQMSA-N
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Description

Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.3 g/mol . It is a derivative of L-ribofuranose, a sugar molecule, and features a benzoyl group and an isopropylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside typically involves the protection of the hydroxyl groups of L-ribofuranose followed by benzoylation. The process begins with the formation of the isopropylidene acetal by reacting L-ribofuranose with acetone in the presence of an acid catalyst. This step protects the 2,3-hydroxyl groups. Subsequently, the protected ribofuranose is treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Benzoyl 2,3-O-isopropylidene-L-ribofuranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Benzoyl 2,3-O-isopropylidene-L-ribofuranoside involves its interaction with specific molecular targets and pathways. The benzoyl group can enhance the compound’s ability to interact with enzymes and receptors, while the isopropylidene group provides stability and protection to the ribofuranose moiety. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoyl 2,3-O-isopropylidene-L-ribofuranoside is unique due to its combination of a benzoyl group and an isopropylidene-protected ribofuranose. This combination provides both stability and reactivity, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.

Properties

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

[(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate

InChI

InChI=1S/C15H18O6/c1-15(2)20-11-10(8-16)18-14(12(11)21-15)19-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14?/m0/s1

InChI Key

ZQRVXCGCJZAEED-RRLUTRQMSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](OC([C@H]2O1)OC(=O)C3=CC=CC=C3)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)OC(=O)C3=CC=CC=C3)CO)C

Origin of Product

United States

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